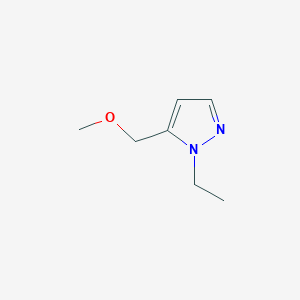

1-ethyl-5-(methoxymethyl)-1H-pyrazole

Description

BenchChem offers high-quality 1-ethyl-5-(methoxymethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-5-(methoxymethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-(methoxymethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-9-7(6-10-2)4-5-8-9/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJHKAIIVGEJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Ethyl-5-(methoxymethyl)-1H-pyrazole: A Comprehensive Technical Guide to Chemical Properties, Synthesis, and Applications

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, functionalized pyrazoles serve as privileged scaffolds. 1-Ethyl-5-(methoxymethyl)-1H-pyrazole (Molecular Formula: C₇H₁₂N₂O) is a highly specialized building block that combines the electron-rich aromaticity of the pyrazole core with the lipophilic tuning of an N-ethyl group and the hydrogen-bond accepting capability of a methoxymethyl ether side chain.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and synthetic pathways. Designed for application scientists and drug development professionals, this guide emphasizes the causality behind regioselective synthesis and the compound's utility in late-stage functionalization.

Structural and Physicochemical Profile

Understanding the baseline physicochemical parameters of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The N-ethyl substitution significantly increases the lipophilicity compared to the parent 1H-pyrazole, while the 5-methoxymethyl group introduces a flexible, non-protic polar interaction site.

Quantitative data for 1-ethyl-5-(methoxymethyl)-1H-pyrazole is summarized in Table 1, drawing on computational models and empirical data from structurally analogous pyrazole libraries .

Table 1: Key Physicochemical Properties

| Property | Value | Mechanistic Implication |

| Molecular Formula | C₇H₁₂N₂O | Low molecular weight ideal for Fragment-Based Drug Discovery (FBDD). |

| Molecular Weight | 140.18 g/mol | High ligand efficiency potential. |

| LogP (Estimated) | 0.73 - 1.20 | Optimal balance of aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 27.05 Ų | Excellent cell permeability; highly likely to cross the Blood-Brain Barrier (BBB). |

| Hydrogen Bond Donors | 0 | Lack of N-H or O-H bonds prevents non-specific kinase hinge-binding. |

| Hydrogen Bond Acceptors | 3 (2 Nitrogen, 1 Oxygen) | Capable of targeted interactions with receptor active sites. |

Mechanistic Reactivity & Electronic Properties

The reactivity of the 1,5-disubstituted pyrazole ring is heavily dictated by the electronic contributions of its substituents.

Electrophilic Aromatic Substitution (EAS)

In N-substituted pyrazoles, electrophilic aromatic substitution almost exclusively occurs at the C4 position . This regioselectivity is driven by the electronic nature of the heterocycle: the C4 position is the most electron-rich. When an electrophile (such as a halogen or formyl group) attacks C4, it forms a highly stable cationic intermediate (sigma complex).

The electron-donating inductive effect of the 1-ethyl group further enhances the nucleophilicity of the C4 position, making reactions like bromination (via N-Bromosuccinimide) or Vilsmeier-Haack formylation highly efficient.

Directed Metalation

While the C4 position is intrinsically reactive to electrophiles, the C5-methoxymethyl group can also participate in complexation. In the presence of strong bases (e.g., n-butyllithium), the oxygen atom of the methoxymethyl group can coordinate the lithium ion, potentially directing metalation to the lateral methyl group or facilitating C4-lithiation if a halogen is already present (halogen-metal exchange).

Figure 1: Mechanistic reactivity pathways and late-stage functionalization of the pyrazole core.

Experimental Methodology: Regiocontrolled Synthesis

The Causality of the Synthetic Route

Direct condensation of asymmetric 1,3-dicarbonyl compounds with ethylhydrazine typically yields an intractable mixture of 1,3- and 1,5-isomers. Separating these isomers at the final stage often leads to poor yields and questionable purity.

To ensure a self-validating and highly trustworthy protocol , the recommended synthesis relies on the early-stage separation of ester intermediates, followed by clean reduction and etherification. This stepwise functionalization guarantees absolute regiochemical fidelity.

Table 2: Reagent Rationale

| Step | Reagent | Function & Causality |

| 1 | Ethyl Iodide (EtI) / K₂CO₃ | Alkylates the pyrazole nitrogen. K₂CO₃ is a mild base that prevents unwanted side reactions. |

| 2 | Lithium Aluminum Hydride (LiAlH₄) | A strong reducing agent required to fully reduce the stable pyrazole-carboxylate ester directly to the primary alcohol. |

| 3 | Sodium Hydride (NaH) / Methyl Iodide (MeI) | NaH irreversibly deprotonates the alcohol to form a highly nucleophilic alkoxide, driving the Williamson ether synthesis to completion. |

Step-by-Step Protocol

Step 1: Synthesis and Separation of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

-

Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and stir for 15 minutes at room temperature.

-

Dropwise add ethyl iodide (1.2 eq). Heat the reaction mixture to 60°C for 12 hours.

-

Validation: TLC will show two new spots corresponding to the 1,3- and 1,5-isomers.

-

Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the pure ethyl 1-ethyl-1H-pyrazole-5-carboxylate .

Step 2: Reduction to (1-Ethyl-1H-pyrazol-5-yl)methanol

-

Suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C.

-

Slowly add a solution of ethyl 1-ethyl-1H-pyrazole-5-carboxylate in THF dropwise to control the exothermic reaction.

-

Stir at room temperature for 2 hours.

-

Carefully quench using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the granular aluminum salts and concentrate the filtrate to yield the intermediate alcohol.

Step 3: Williamson Etherification

-

Dissolve (1-ethyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous THF at 0°C.

-

Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir until hydrogen gas evolution ceases (~30 mins), indicating complete alkoxide formation.

-

Add Methyl Iodide (MeI, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench with saturated aqueous NH₄Cl, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield pure 1-ethyl-5-(methoxymethyl)-1H-pyrazole .

Figure 2: Regiocontrolled synthetic workflow avoiding intractable isomer mixtures.

Applications in Drug Development

The incorporation of the methoxymethyl group into the pyrazole ring leads to derivatives with a highly tunable range of biological effects .

-

Bioisosterism: The methoxymethyl group acts as an excellent bioisostere for bulkier aliphatic ethers or secondary alcohols. It provides a localized dipole and a hydrogen-bond acceptor without the desolvation penalty associated with hydrogen-bond donors.

-

Pharmacokinetic Optimization: The N-ethyl group disrupts potential intermolecular hydrogen bonding that often plagues N-H pyrazoles (which can lead to poor solubility and high melting points). This disruption lowers the crystal lattice energy, thereby improving aqueous solubility and oral bioavailability.

-

Library Generation: Because the C4 position remains unsubstituted, this molecule serves as an ideal core for generating combinatorial libraries via C4-halogenation followed by Suzuki-Miyaura or Stille cross-coupling reactions.

Safety, Handling, and Storage

As with many low-molecular-weight functionalized heterocycles, standard laboratory safety protocols must be strictly adhered to. While specific toxicity data for 1-ethyl-5-(methoxymethyl)-1H-pyrazole is limited, data from closely related pyrazole-carboxylates indicates standard hazard classifications , .

-

Hazard Classification: Generally considered a skin and eye irritant (Category 2). May cause respiratory irritation if inhaled as an aerosol or dust.

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard laboratory coat. All manipulations involving volatile alkylating agents (EtI, MeI) or reactive hydrides (LiAlH₄, NaH) must be conducted in a certified chemical fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 4°C. The methoxymethyl ether is generally stable but should be kept away from strong, concentrated Lewis or Brønsted acids to prevent premature ether cleavage.

References

-

JSA-041 worked up data CSV . bioRxiv. Available at:[Link]

Comprehensive Spectral Elucidation of 1-Ethyl-5-(methoxymethyl)-1H-pyrazole: A Technical Guide for Drug Discovery

Executive Summary

Pyrazole cores are ubiquitous privileged scaffolds in modern medicinal chemistry, frequently serving as bioisosteres for amides and aromatic rings. The specific substitution pattern of 1-ethyl-5-(methoxymethyl)-1H-pyrazole presents a highly functionalized building block where the N-ethyl group provides lipophilicity, and the methoxymethyl ether acts as a flexible hydrogen bond acceptor.

However, synthesizing N-alkylated pyrazoles via the condensation of asymmetric 1,3-diketones with alkylhydrazines inevitably yields a mixture of 1,3- and 1,5-disubstituted regioisomers. Differentiating the 1,5-isomer from its 1,3-counterpart is a critical analytical hurdle. This whitepaper provides an in-depth, self-validating framework for the spectral elucidation (NMR, MS, IR) of 1-ethyl-5-(methoxymethyl)-1H-pyrazole, detailing the causality behind the observed data and establishing robust experimental protocols.

Structural Elucidation Strategy & Regiochemistry

The primary objective in characterizing 1-ethyl-5-(methoxymethyl)-1H-pyrazole is confirming the placement of the methoxymethyl group at the C5 position (adjacent to the N-ethyl group) rather than C3. Because 1D NMR alone is often insufficient due to overlapping chemical shift ranges in functionalized azoles, 2D NMR—specifically Heteronuclear Multiple Bond Correlation (HMBC)—serves as the definitive, self-validating tool for regiochemical assignment.

HMBC NMR workflow for differentiating 1,3- and 1,5-pyrazole isomers.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Chemical Shifts

The electron-withdrawing nature of the adjacent nitrogen atoms heavily influences the pyrazole ring protons. The C3 proton is typically more deshielded than the C4 proton due to the adjacent sp² hybridized nitrogen. Furthermore, protonation and solvent phase effects can significantly alter these shifts[1]. Coordination or substitution on the pyrazole ring directly impacts the electron density, causing predictable upfield or downfield shifts based on the substituent's electronegativity[2].

-

¹H NMR : The N-ethyl group presents as a classic spin-spin coupled system: a triplet at ~1.4 ppm (-CH₃) and a quartet at ~4.1 ppm (-CH₂-). The pronounced deshielding of the methylene is caused by direct attachment to the electronegative N1 atom. The methoxymethyl group at C5 appears as two distinct singlets: ~4.4 ppm for the methylene bridge and ~3.3 ppm for the terminal methoxy group. The pyrazole ring protons appear as fine doublets (J ≈ 2.0 Hz) at ~6.2 ppm (H4) and ~7.4 ppm (H3).

-

¹³C NMR : The C5 carbon (~138 ppm) and C3 carbon (~139 ppm) are highly deshielded compared to the C4 methine carbon (~105 ppm).

-

2D HMBC (Self-Validating Regiochemistry) : To definitively prove the 1,5-substitution, one must observe a ³J_CH long-range correlation between the N-ethyl CH₂ protons (~4.1 ppm) and the substituted C5 carbon (~138 ppm). In a 1,3-isomer, this correlation would be absent, as the distance to the substituted C3 carbon constitutes a ⁴J coupling, which is rarely observed above the noise threshold.

Mass Spectrometry (ESI-MS/MS) & Fragmentation Pathways

Electrospray ionization (ESI) in positive mode yields a robust protonated molecular ion [M+H]⁺ at m/z 141.1. The fragmentation of pyrazoles is highly characteristic, typically involving the expulsion of neutral molecules like N₂ or HCN from the core ring[3]. Furthermore, gas-phase fragmentation trends for substituted pyrazoles dictate that exocyclic, labile functional groups (such as ethers) will cleave before the stable aromatic ring ruptures[4].

For 1-ethyl-5-(methoxymethyl)-1H-pyrazole, collision-induced dissociation (CID) is governed by the following causality:

-

Initial Exocyclic Cleavage : The ether linkage is the weakest bond. Loss of a neutral methanol molecule (32 Da) yields a stabilized fragment at m/z 109.1. Alternatively, the loss of the entire methoxymethyl ether equivalent (46 Da) yields m/z 95.1.

-

Ring Contraction/Cleavage : Subsequent ring cleavage and loss of HCN (27 Da) from the m/z 95 fragment generates m/z 68.1, a hallmark of pyrazole MS/MS spectra[3],[4].

Proposed ESI-MS/MS fragmentation pathway for 1-ethyl-5-(methoxymethyl)-1H-pyrazole.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups, ensuring no unexpected functionalization occurred during synthesis.

-

Aliphatic C-H Stretches : The sp³ C-H stretches of the ethyl and methoxy groups appear between 2950–2850 cm⁻¹.

-

Aromatic Ring Modes : The pyrazole ring C=N and C=C stretching vibrations manifest as sharp, diagnostic bands in the 1550–1450 cm⁻¹ region.

-

Ether Linkage : Crucially, the strong, broad C-O-C asymmetric stretch of the aliphatic ether is observed around 1100–1080 cm⁻¹.

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following protocols are designed as self-validating systems, incorporating internal standards and calibration checks.

Protocol A: NMR Acquisition & Tuning

-

Sample Preparation : Dissolve 5–10 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as the internal zero-point reference, self-validating the chemical shift axis.

-

Instrument Tuning (ATM) : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for both ¹H and ¹³C nuclei. Causality: Optimizing probe resonance to the specific sample dielectric maximizes the signal-to-noise ratio.

-

Shimming : Lock onto the deuterium signal of CDCl₃ and perform 3D gradient shimming. Causality: A perfectly homogeneous magnetic field is critical for resolving the fine 2.0 Hz J-coupling of the pyrazole H3/H4 protons.

-

Acquisition : Acquire ¹H (16 scans, d1=2s), ¹³C (1024 scans, d1=2s), and 2D HMBC (optimized for a long-range coupling constant J = 8 Hz).

Protocol B: LC-MS/MS Calibration & Acquisition

-

Calibration : Prior to the run, infuse a standard tuning mix (e.g., sodium formate) to calibrate the mass axis across the m/z 50–1000 range. Causality: Ensures mass accuracy within <5 ppm, validating fragment assignments.

-

Chromatography : Inject 1 µL of a 10 µg/mL sample onto a C18 column (50 x 2.1 mm, 1.8 µm) using a gradient of Water/Acetonitrile (0.1% Formic Acid).

-

Ionization : Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C to ensure complete droplet evaporation.

-

MS/MS (CID) : Isolate the m/z 141.1 precursor ion in the first quadrupole (Q1). Apply a collision energy ramp (15–35 eV) in the collision cell using Argon gas to induce fragmentation, scanning the product ions in Q3.

Consolidated Data Tables

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| N-CH₂-CH₃ | 1.42 | Triplet (t) | 3H | 7.2 | Ethyl methyl |

| -O-CH₃ | 3.35 | Singlet (s) | 3H | - | Methoxy methyl |

| N-CH₂ -CH₃ | 4.15 | Quartet (q) | 2H | 7.2 | Ethyl methylene |

| C5-CH₂ -O | 4.45 | Singlet (s) | 2H | - | Ether bridge |

| C4-H | 6.25 | Doublet (d) | 1H | 2.0 | Pyrazole ring |

| C3-H | 7.45 | Doublet (d) | 1H | 2.0 | Pyrazole ring |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Type | HMBC Correlations (³J) |

| N-CH₂-CH₃ | 15.2 | CH₃ | N-CH₂ |

| N-CH₂ -CH₃ | 44.5 | CH₂ | C5 (Critical for Regiochemistry) |

| -O-CH₃ | 58.4 | CH₃ | C5-CH₂ |

| C5-CH₂ -O | 64.2 | CH₂ | C5, C4 |

| C4 | 105.6 | CH | C3, C5 |

| C5 | 138.2 | C (Quaternary) | N-CH₂, C5-CH₂ |

| C3 | 139.8 | CH | C4 |

Table 3: ESI-MS/MS Fragmentation Data

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Structural Assignment |

| 141.1 | 109.1 | 32 | [M+H - CH₃OH]⁺ |

| 141.1 | 95.1 | 46 | [M+H - CH₃OCH₃]⁺ |

| 141.1 | 68.1 | 73 (46 + 27) | [M+H - CH₃OCH₃ - HCN]⁺ |

References

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). Available at: [Link][1]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - IntechOpen. Available at: [Link][4]

-

¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III) - Journal of the Chemical Society of Pakistan. Available at: [Link][2]

Sources

- 1. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

Synthesis of 1-Ethyl-5-(methoxymethyl)-1H-pyrazole: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-ethyl-5-(methoxymethyl)-1H-pyrazole, a substituted pyrazole with potential applications in pharmaceutical and agrochemical research. Two primary synthetic routes are detailed: the direct cyclocondensation of a functionalized β-keto ester with ethylhydrazine, and a two-step approach involving the synthesis of the parent 5-(methoxymethyl)-1H-pyrazole followed by regioselective N-ethylation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, mechanistic insights, and a comparative analysis of the presented synthetic strategies.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, stem from its unique electronic and steric features. The targeted synthesis of specifically substituted pyrazoles, such as 1-ethyl-5-(methoxymethyl)-1H-pyrazole, is crucial for the development of novel therapeutic agents with improved potency and selectivity. This guide elucidates robust and reproducible methods for the preparation of this target molecule, grounded in established principles of heterocyclic chemistry.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 1-ethyl-5-(methoxymethyl)-1H-pyrazole can be approached from two principal retrosynthetic disconnections of the pyrazole core, as illustrated below.

An In-depth Technical Guide to 1-ethyl-5-(methoxymethyl)-1H-pyrazole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that facilitate favorable interactions with a wide range of biological targets.[2] Its metabolic stability and synthetic tractability have further cemented its importance in drug discovery.[3]

This guide focuses on a specific, yet underexplored, member of this family: 1-ethyl-5-(methoxymethyl)-1H-pyrazole . While direct literature on this particular molecule is limited, its structural motifs—an N-ethyl group and a 5-methoxymethyl substituent—suggest significant potential as a versatile building block for novel therapeutic agents. The N-alkylation of pyrazoles is a key strategy in modulating their pharmacological profiles, and the 5-position is a common site for substitution in the design of targeted therapies, including kinase inhibitors.[4][5]

This document will provide a comprehensive overview of 1-ethyl-5-(methoxymethyl)-1H-pyrazole, including a proposed synthetic pathway rooted in established methodologies, predicted physicochemical and spectroscopic properties based on analogous structures, and a discussion of its potential applications in drug discovery, particularly in the realm of kinase inhibition.

Proposed Synthesis and Mechanistic Considerations

The most classical and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][6] For the synthesis of 1-ethyl-5-(methoxymethyl)-1H-pyrazole, a plausible and efficient route would involve the reaction of ethylhydrazine with a suitably chosen β-dicarbonyl equivalent.

A logical precursor for the 5-methoxymethyl substituent would be 1-methoxy-2,4-pentanedione. The reaction with ethylhydrazine would proceed via a cyclocondensation reaction, likely under acidic or basic catalysis, to yield the desired 1,5-disubstituted pyrazole.

Causality in Experimental Choices:

-

Ethylhydrazine: The choice of ethylhydrazine directly introduces the N-ethyl group onto the pyrazole ring.

-

1-Methoxy-2,4-pentanedione: This β-diketone provides the necessary carbon backbone for the pyrazole ring and incorporates the methoxymethyl group at the desired position.

-

Regioselectivity: The reaction of an unsymmetrical β-diketone with a substituted hydrazine can potentially lead to two regioisomers. In this case, the reaction of 1-methoxy-2,4-pentanedione with ethylhydrazine is expected to predominantly yield the 1-ethyl-5-(methoxymethyl)-3-methyl-1H-pyrazole isomer due to the higher electrophilicity of the ketone carbonyl adjacent to the methyl group compared to the one adjacent to the methoxymethyl group. To obtain the target compound, 1,1-dimethoxy-3-butanone could be a more suitable starting material, which upon condensation with ethylhydrazine and subsequent dehydration would lead to 1-ethyl-5-(methoxymethyl)-1H-pyrazole.

A proposed synthetic pathway is illustrated below:

Caption: Proposed synthesis of 1-ethyl-5-(methoxymethyl)-1H-pyrazole.

Predicted Physicochemical Properties and Structural Elucidation

Given the absence of experimental data for 1-ethyl-5-(methoxymethyl)-1H-pyrazole, its physicochemical properties and spectroscopic signatures can be predicted based on known data for structurally similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C7H12N2O | - |

| Molecular Weight | 140.18 g/mol | - |

| Appearance | Colorless to pale yellow liquid | General observation for similar pyrazoles |

| Boiling Point | ~180-200 °C | Extrapolation from similar N-alkylated pyrazoles |

| Solubility | Soluble in common organic solvents (e.g., CH2Cl2, EtOAc, MeOH) | General solubility of pyrazole derivatives |

Spectroscopic Characterization (Predicted):

The structural elucidation of the target compound would rely on a combination of NMR spectroscopy and mass spectrometry.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the methoxymethyl group, and the two protons on the pyrazole ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule, with distinct chemical shifts for the pyrazole ring carbons, the ethyl group carbons, and the methoxymethyl carbon.

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Table 2: Predicted Spectroscopic Data for 1-ethyl-5-(methoxymethyl)-1H-pyrazole

| Data Type | Predicted Signals | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.3-7.4 (d, 1H, H-3), δ 6.0-6.1 (d, 1H, H-4), δ 4.5-4.6 (s, 2H, -CH₂-O-), δ 4.1-4.2 (q, 2H, -N-CH₂-), δ 3.3-3.4 (s, 3H, -O-CH₃), δ 1.4-1.5 (t, 3H, -CH₂-CH₃) | Based on data for 4-((1-Ethyl-1H-pyrazol-3-yl)methoxy)benzoic acid[7] and general pyrazole chemical shifts.[8] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 148-150 (C-5), δ 138-140 (C-3), δ 105-107 (C-4), δ 65-67 (-CH₂-O-), δ 58-60 (-O-CH₃), δ 45-47 (-N-CH₂-), δ 15-17 (-CH₂-CH₃) | Inferred from spectra of various substituted pyrazoles.[9][10] |

| Mass Spec. (EI) | M⁺ at m/z 140 | Calculated molecular weight. |

Potential Applications in Drug Discovery and Research

The pyrazole scaffold is a well-established pharmacophore in a variety of therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents.[4][11][12] The 1-ethyl-5-(methoxymethyl)-1H-pyrazole, as a functionalized building block, holds significant promise for the development of novel drug candidates.

Kinase Inhibition:

A prominent application of pyrazole derivatives is in the development of protein kinase inhibitors.[4][13][14] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.

The 1-ethyl-5-(methoxymethyl)-1H-pyrazole scaffold could be elaborated through various chemical transformations to generate a library of compounds for screening against a panel of kinases. The methoxymethyl group at the 5-position can be further functionalized or can participate in hydrogen bonding interactions within the kinase active site, potentially enhancing potency and selectivity.

Sources

- 1. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. acgpubs.org [acgpubs.org]

- 8. connectjournals.com [connectjournals.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. pubs.acs.org [pubs.acs.org]

The Privileged Pyrazole Scaffold: Mechanistic Insights and Biological Activity in Modern Drug Discovery

Introduction: The Structural Causality of the Pyrazole Pharmacophore

In rational drug design, the pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is universally recognized as a "privileged scaffold"[1]. As an application scientist evaluating thousands of hit compounds, I frequently observe that the unique spatial geometry of pyrazoles drives their high hit rates across diverse target classes.

The causality behind this broad biological activity lies in the electronic distribution of the ring. The adjacent nitrogen atoms act simultaneously as a hydrogen-bond donor (the pyrrole-like -NH) and a hydrogen-bond acceptor (the pyridine-like -N)[1]. This dual capability allows pyrazole derivatives to form highly stable, bidentate interactions with the peptide backbones of target proteins, particularly within the ATP-binding pockets of kinases and the hydrophobic channels of cyclooxygenases[2].

Core Biological Activities & Mechanistic Grounding

Anti-Inflammatory Activity: Selective COX-2 Inhibition

The development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) was revolutionized by pyrazole derivatives like Celecoxib[1]. The mechanistic goal is to inhibit Cyclooxygenase-2 (COX-2) without disrupting the gastroprotective functions of COX-1.

The Causality of Selectivity: The active site of COX-2 is approximately 20% larger than that of COX-1 due to a critical amino acid substitution (Ile523 in COX-1 is replaced by the smaller Val523 in COX-2). Pyrazole derivatives are engineered with a rigid 1,5-diaryl core that acts as a spatial director, forcing a bulky sulfonamide or methylsulfonyl group directly into this secondary side pocket of COX-2[3]. Recent evaluations of novel 1,5-diaryl pyrazole derivatives demonstrate profound anti-inflammatory efficacy, with top candidates achieving IC50 values as low as 0.781 µM and high selectivity indices[3].

Anticancer Activity: Kinase Hinge-Binding

Kinase dysregulation is a primary driver of oncogenesis. Pyrazoles have shown exceptional efficacy as ATP-competitive kinase inhibitors, exemplified by FDA-approved drugs like Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/ROS1 inhibitor)[2].

The Causality of Inhibition: In the highly conserved ATP-binding cleft of kinases, the adenine ring of ATP normally forms hydrogen bonds with the "hinge region" of the kinase. Pyrazole nitrogens perfectly mimic this adenine interaction. By locking the kinase in an inactive conformation, pyrazole inhibitors block downstream signaling cascades. For instance, Ruxolitinib effectively halts the JAK/STAT pathway, preventing the nuclear translocation of STAT dimers and thereby inducing apoptosis in malignant cells[4].

JAK/STAT signaling pathway and its targeted inhibition by the pyrazole derivative Ruxolitinib.

Antimicrobial Efficacy

The rise of multi-drug resistant (MDR) bacteria necessitates novel scaffolds. Pyrazole derivatives, particularly thiazolo-pyrazoles and aminoguanidine-derived 1,3-diphenyl pyrazoles, have emerged as potent antimicrobial agents[5]. These compounds exert their bactericidal effects by disrupting bacterial cell wall synthesis and inhibiting bacterial DNA topoisomerase II/IV, achieving Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like moxifloxacin[5].

Quantitative Efficacy Data

To evaluate lead compounds, we rely on strict quantitative thresholds. The table below summarizes the biological activity of key pyrazole derivatives across different therapeutic areas.

| Compound / Derivative Class | Primary Target | Biological Application | Quantitative Efficacy |

| Celecoxib | COX-2 Enzyme | Anti-inflammatory | IC50: 0.034 – 0.052 µM[6] |

| Novel 1,5-Diaryl Pyrazole (T5) | COX-2 Enzyme | Anti-inflammatory / Anticancer | IC50: 0.781 µM[3] |

| Ruxolitinib | JAK1 / JAK2 Kinase | Anticancer (Myelofibrosis) | IC50: 3.3 nM / 2.8 nM[7] |

| Thiazolo-Pyrazole (Cmpd 17) | Bacterial Topoisomerase | Antimicrobial (MRSA) | MIC: 4.0 µg/mL[5] |

| Aminoguanidine-Pyrazole (12) | Bacterial Cell Wall | Antimicrobial (E. coli) | MIC: 1.0 – 8.0 µg/mL[5] |

Experimental Methodologies: Self-Validating Protocols

As an application scientist, I design assays not just to generate data, but to generate defensible data. Every protocol must be a self-validating system containing internal quality controls to rule out false positives (e.g., compound autofluorescence or aggregation).

Protocol A: In Vitro COX-2 Enzymatic Inhibition Assay (Fluorometric)

Causality of Choice: We utilize a fluorometric peroxidase assay rather than a standard colorimetric assay. Highly conjugated pyrazole derivatives often absorb light in the visible spectrum, which confounds colorimetric readouts. Fluorometry utilizing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) bypasses this interference.

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

-

Compound Incubation: Dispense 10 µL of the pyrazole test compound (serially diluted in DMSO) into a black 96-well microplate. Add 10 µL of the COX-2 enzyme. Incubate at 37°C for 15 minutes to allow for steady-state binding.

-

Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) and 10 µL of ADHP (fluorogenic probe).

-

Kinetic Readout: Immediately transfer to a microplate reader. Measure fluorescence (Excitation: 530 nm, Emission: 585 nm) kinetically over 5 minutes.

-

Self-Validation (QC): Calculate the Z'-factor using Celecoxib as the positive control and DMSO as the negative vehicle. The assay is only validated if the Z'-factor is

.

Protocol B: High-Throughput Kinase Inhibition Assay (TR-FRET)

Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay between excitation and emission reading. This allows short-lived background autofluorescence from the pyrazole library to decay, leaving only the target-specific signal.

Step-by-Step Methodology:

-

Kinase Reaction: In a 384-well plate, combine 5 µL of JAK2 enzyme, 5 µL of biotinylated peptide substrate, and 5 µL of the pyrazole derivative.

-

ATP Addition: Initiate the reaction by adding 5 µL of ATP (at the

concentration for JAK2 to ensure competitive inhibition can be accurately measured). Incubate for 60 minutes at room temperature. -

Detection Mix: Add 20 µL of a stop buffer containing EDTA (to chelate

and halt the kinase), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor). -

Readout: Excite the plate at 340 nm. Wait 100 microseconds, then read emissions at 615 nm and 665 nm. The ratio of 665/615 nm determines the extent of phosphorylation.

-

Self-Validation (QC): Include a Staurosporine reference curve. IC50 values must fall within half a log of historical data to validate the plate run.

Self-validating high-throughput screening workflow for pyrazole kinase inhibitors.

Conclusion

The pyrazole ring remains one of the most versatile and reliable scaffolds in medicinal chemistry. By understanding the structural causality of its binding mechanisms—whether inserting into the secondary pocket of COX-2 or mimicking adenine in the kinase hinge region—researchers can rationally design next-generation therapeutics. Pairing this rational design with rigorous, self-validating assay methodologies ensures that only the most robust candidates progress from the bench to the clinic.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC Source: National Institutes of Health (NIH)[Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC Source: National Institutes of Health (NIH)[Link]

-

Antibacterial pyrazoles: tackling resistant bacteria - PMC Source: National Institutes of Health (NIH)[Link]

-

Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives - PMC Source: National Institutes of Health (NIH)[Link]

-

JAK/STAT inhibition in macrophages promotes therapeutic resistance by inducing expression of protumorigenic factors - PMC Source: National Institutes of Health (NIH)[Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC Source: National Institutes of Health (NIH)[Link]

-

Kinase inhibitors as potential agents in the treatment of multiple myeloma - PMC Source: National Institutes of Health (NIH)[Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK/STAT inhibition in macrophages promotes therapeutic resistance by inducing expression of protumorigenic factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase inhibitors as potential agents in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and broad spectrum of biological activities have cemented its importance in the development of novel therapeutics.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, navigating the intricate journey from the foundational synthesis of pyrazole-based compounds to the strategic design and preclinical evaluation of new drug candidates. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative scientific literature.

The Significance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring system, first synthesized by Knorr in 1883, has become a cornerstone in the design of a multitude of natural and synthetic bioactive compounds.[5] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and hydrophobic interactions, make it an ideal pharmacophore for engaging with a wide array of biological targets.[6] This has led to the successful development of several FDA-approved drugs incorporating the pyrazole motif, such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and a range of kinase inhibitors for cancer therapy like Ibrutinib and Ruxolitinib.[7][8] The metabolic stability of the pyrazole nucleus is another key factor contributing to its prevalence in modern drug discovery.[8]

The diverse pharmacological activities exhibited by pyrazole derivatives are extensive, encompassing:

This wide range of activities underscores the immense therapeutic potential of this heterocyclic scaffold.[4]

Synthetic Strategies for Assembling the Pyrazole Core

The construction of the pyrazole ring is a well-established area of organic synthesis, with numerous methodologies available to the medicinal chemist. The choice of synthetic route is critical, as it dictates the substitution patterns achievable and, consequently, the regions of chemical space that can be explored.

Classical Cyclocondensation Reactions

The most traditional and widely employed method for pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][14] This approach offers a straightforward and often high-yielding route to a variety of substituted pyrazoles.

Rationale: The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine.[15]

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

-

Reaction Setup: To a solution of the 1,3-diketone (1.0 eq) in ethanol, add the substituted hydrazine (1.0 eq) and a catalytic amount of acetic acid.

-

Reaction Conditions: Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Modern and Catalytic Approaches

In recent years, more advanced and efficient methods for pyrazole synthesis have emerged, often employing metal catalysis or environmentally benign conditions.[3][16]

-

Nano-ZnO Catalyzed Synthesis: An eco-friendly approach utilizing a nano-ZnO catalyst for the condensation of phenylhydrazine with ethyl acetoacetate has been reported to give excellent yields (up to 95%) in a short reaction time.[16]

-

Iodine-Catalyzed Reactions: An effective protocol for synthesizing pyrazole derivatives involves the iodine-catalyzed reaction of aldehyde hydrazones with electron-deficient olefins.[15]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the synthesis of pyrazole derivatives, leading to higher yields and shorter reaction times compared to conventional heating methods.[3][17]

Biological Activities and Therapeutic Targets

The therapeutic potential of pyrazole compounds stems from their ability to interact with a wide range of biological targets. Understanding these interactions is crucial for the rational design of new drugs.

Enzyme Inhibition

A significant number of pyrazole-based drugs exert their therapeutic effects by inhibiting specific enzymes.

-

Cyclooxygenase (COX) Inhibition: Pyrazole derivatives like Celecoxib are potent and selective inhibitors of COX-2, an enzyme involved in the inflammatory pathway.[18] This selectivity reduces the gastrointestinal side effects associated with non-selective COX inhibitors.

-

Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy.[8] These compounds target specific kinases that are overactive in cancer cells, thereby inhibiting tumor growth and proliferation.[19]

-

Monoamine Oxidase (MAO) Inhibition: Certain pyrazoline derivatives have been identified as potent inhibitors of MAO-A and MAO-B, enzymes that metabolize neurotransmitters. This makes them promising candidates for the treatment of neurological disorders like depression and Parkinson's disease.[20]

Receptor Modulation

Pyrazole-containing compounds can also act as modulators of various receptors. For instance, some derivatives have been investigated as store-operated Ca2+ entry (SOCE) inhibitors, which could have applications in various diseases, including immunodeficiency disorders.[21]

Structure-Activity Relationship (SAR) and Drug Design Principles

The systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of pyrazole-based drug candidates.[22]

Key Structural Modifications and Their Impact

The pyrazole ring offers multiple positions for substitution, allowing for fine-tuning of its biological activity.

-

Substituents at N1: The nature of the substituent at the N1 position can significantly influence the compound's interaction with the target protein. For example, in a series of diphenyl-pyrazole derivatives, modifications at this position were shown to impact anticancer activity.[23]

-

Substituents at C3, C4, and C5: The substituents on the carbon atoms of the pyrazole ring play a crucial role in determining the compound's binding affinity and selectivity. For instance, in the development of meprin inhibitors, variations at the C3 and C5 positions led to significant changes in inhibitory activity.[22]

Computational Approaches in Pyrazole Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds.[24]

-

Molecular Docking: This technique predicts the binding mode and affinity of a pyrazole derivative to its biological target, providing valuable insights for rational drug design.[25]

-

High-Throughput Virtual Screening (HTVS): HTVS allows for the rapid screening of large libraries of virtual pyrazole compounds to identify potential hits against a specific target, such as CDK8 in cancer.[26][27]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activities, enabling the prediction of the activity of novel compounds.[28]

Caption: A typical computational workflow for the design of novel pyrazole derivatives.

Lead Optimization and Preclinical Development

Once promising hit compounds are identified, the lead optimization phase aims to improve their pharmacological and pharmacokinetic profiles to generate a clinical candidate.

Enhancing Potency and Selectivity

This involves iterative cycles of chemical synthesis and biological testing to refine the structure of the lead compound and maximize its affinity for the target while minimizing off-target effects.

ADMET Profiling

A critical aspect of preclinical development is the evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the drug candidate.[29][30] Poor ADME properties are a major cause of failure in drug development.[31] In silico ADMET prediction tools can be used in the early stages to identify potential liabilities.[32]

Table 1: Key ADMET Parameters for Preclinical Evaluation

| Parameter | Description | Desired Outcome |

| Absorption | The extent to which a drug is absorbed into the systemic circulation. | High oral bioavailability. |

| Distribution | The process by which a drug is distributed throughout the body. | Appropriate tissue distribution to reach the target site. |

| Metabolism | The biotransformation of a drug by enzymes, primarily in the liver. | Metabolic stability to ensure a suitable half-life. |

| Excretion | The elimination of the drug and its metabolites from the body. | Efficient clearance from the body. |

| Toxicity | The potential for a drug to cause adverse effects. | Low toxicity and a wide therapeutic window. |

High-Throughput Screening (HTS) Protocols

HTS assays are essential for rapidly evaluating the biological activity of large numbers of synthesized pyrazole derivatives.

Experimental Protocol: Fluorometric Assay for MAO Inhibition

This protocol is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[33]

-

Reagent Preparation:

-

Prepare a serial dilution of the test pyrazole compounds in DMSO.

-

Prepare stock solutions of control inhibitors (e.g., Clorgyline for MAO-A, Deprenyl for MAO-B) in DMSO.

-

Prepare a working solution of the substrate (e.g., p-tyramine) and a fluorogenic probe (e.g., Amplex Red) in a suitable buffer.

-

-

Assay Procedure (384-well format):

-

Add buffer to all wells.

-

Add the diluted test compound or control inhibitor to the respective wells.

-

Add DMSO to the negative control wells.

-

Initiate the reaction by adding the substrate/probe working solution to all wells.

-

-

Data Acquisition and Analysis:

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Caption: A generalized workflow for high-throughput screening of pyrazole derivatives.

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry.[28] Future directions will likely focus on the development of novel synthetic methodologies to access even greater chemical diversity, the exploration of new biological targets, and the integration of artificial intelligence and machine learning to accelerate the drug discovery process.[13][24] The inherent versatility and proven therapeutic potential of pyrazole-based compounds ensure that they will remain at the forefront of the quest for new and improved medicines.

References

A comprehensive list of references is provided in the following section. Each entry includes the title, source, and a clickable URL for verification.

References

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (Source: Google Search) [URL not available]

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (Source: Google Search) [URL not available]

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (Source: Google Search) [URL not available]

- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (Source: Google Search) [URL not available]

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (Source: Google Search) [URL not available]

- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (Source: Google Search) [URL not available]

- Synthesis of Pyrazole Derivatives A Review - IJFMR. (Source: Google Search) [URL not available]

- Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated. (Source: Google Search) [URL not available]

- A Short Review on Synthesis of Pyrazole Derivatives & Their Properties - Academia.edu. (Source: Google Search) [URL not available]

- Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I - DOAB. (Source: Google Search) [URL not available]

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (Source: Google Search) [URL not available]

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (Source: Google Search) [URL not available]

- Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (Source: Google Search) [URL not available]

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (Source: Google Search) [URL not available]

- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (Source: Google Search) [URL not available]

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (Source: Google Search) [URL not available]

- Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors - PMC. (Source: Google Search) [URL not available]

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (Source: Google Search) [URL not available]

- Recently reported biological activities of pyrazole compounds - PubMed. (Source: Google Search) [URL not available]

- Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. (Source: Google Search) [URL not available]

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (Source: Google Search) [URL not available]

- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (Source: Google Search) [URL not available]

- Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (Source: Google Search) [URL not available]

- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (Source: Google Search) [URL not available]

- (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review - ResearchGate. (Source: Google Search) [URL not available]

- recent advances in the synthesis of new pyrazole derivatives - Semantic Scholar. (Source: Google Search) [URL not available]

- Recent Advances in the Synthesis, Functionalization and Applications o - Books-A-Million. (Source: Google Search) [URL not available]

- Pharmacokinetics, MDS, and ADME of Spirooxindole-Pyrrolidines Embedded with Pyrazole Heterocycleas α-Amylase Inhibitor and Potential Cytotoxic Compounds - Asia Pacific Academy of Science Pte. Ltd. (Source: Google Search) [URL not available]

- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico - Taylor & Francis. (Source: Google Search) [URL not available]

- Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide - Benchchem. (Source: Google Search) [URL not available]

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (Source: Google Search) [URL not available]

- Design, Synthesis and hMAO Inhibitory Screening of Novel 2-Pyrazoline Analogues. (Source: Google Search) [URL not available]

- Anti-inflammatory effects and ADMET analysis of pyrazole derivatives - Jetir.Org. (Source: Google Search) [URL not available]

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (Source: Google Search) [URL not available]

- Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (Source: Google Search) [URL not available]

- Application Notes and Protocols for High-Throughput Screening of N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl) - Benchchem. (Source: Google Search) [URL not available]

- Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning - PubMed. (Source: Google Search) [URL not available]

- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC. (Source: Google Search) [URL not available]

- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. (Source: Google Search) [URL not available]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (Source: Google Search) [URL not available]

- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. (Source: Google Search) [URL not available]

- Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC. (Source: Google Search) [URL not available]

- Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - MDPI. (Source: Google Search) [URL not available]

- COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO) - Semantic Scholar. (Source: Google Search) [URL not available]

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (Source: Google Search) [URL not available]

- Some FDA approved drugs based on the pyrazole ring - ResearchGate. (Source: Google Search) [URL not available]

- Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. (Source: Google Search) [URL not available]

Sources

- 1. Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I [directory.doabooks.org]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. museonaturalistico.it [museonaturalistico.it]

- 4. eurekaselect.com [eurekaselect.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. rroij.com [rroij.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. mdpi.com [mdpi.com]

- 13. Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. (PDF) A Short Review on Synthesis of Pyrazole Derivatives & Their Properties [academia.edu]

- 18. jchr.org [jchr.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Design, Synthesis and hMAO Inhibitory Screening of Novel 2-Pyrazoline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

- 24. eurasianjournals.com [eurasianjournals.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. chemmethod.com [chemmethod.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. jetir.org [jetir.org]

- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 31. mdpi.com [mdpi.com]

- 32. Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Profiling of 1-Ethyl-5-(methoxymethyl)-1H-pyrazole: A Comprehensive Guide to Solubility, Stability, and Analytical Workflows

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyrazoles serve as critical pharmacophores due to their predictable pharmacokinetics and robust metabolic stability. 1-Ethyl-5-(methoxymethyl)-1H-pyrazole represents a highly specialized building block. While the 1H-pyrazole core provides a stable aromatic scaffold[1], the N1-ethyl and C5-methoxymethyl (MOM) substituents introduce unique physicochemical behaviors. This whitepaper provides an in-depth mechanistic analysis of the compound's solubility limits and pH-dependent stability, equipping researchers with self-validating experimental protocols to ensure data integrity during early-stage development.

Structural Causality and Physicochemical Properties

To predict the macroscopic behavior of 1-ethyl-5-(methoxymethyl)-1H-pyrazole, one must deconstruct its molecular architecture:

-

The 1H-Pyrazole Core: The aromatic nitrogen heterocycle is highly stable and electron-rich, though the presence of adjacent electronegative nitrogen atoms slightly reduces electron density at the C3 and C5 positions[1].

-

N1-Ethyl Substitution: Unlike unsubstituted 1H-pyrazoles, which act as strong hydrogen-bond donors and acceptors (often forming highly insoluble crystalline dimers), the N1-ethyl group permanently masks the hydrogen-bond donor capacity. This steric and electronic modification drastically lowers the melting point, disrupts crystal lattice energy, and increases the partition coefficient (LogP), driving the compound toward lipophilicity.

-

C5-Methoxymethyl (MOM) Group: The MOM group (–CH₂OCH₃) functions as a heteroaryl-methyl ether. It provides a flexible hydrogen-bond acceptor (the ether oxygen) that can interact with aqueous solvents. However, because MOM groups are essentially acetal derivatives of formaldehyde and methanol, they possess a defined window of chemical stability dictated by the anomeric effect[2].

Solubility Characteristics & Formulation Strategies

The solubility of 1-ethyl-5-(methoxymethyl)-1H-pyrazole is governed by its lack of H-bond donors and moderate lipophilicity. It exhibits high solubility in organic solvents but requires strategic formulation for aqueous assays.

Table 1: Quantitative Solubility Profile and Mechanistic Rationale

| Solvent Class | Representative Solvent | Estimated Solubility | Mechanistic Rationale |

| Aqueous | Water (pH 7.4) | < 0.5 mg/mL | High lipophilicity and lack of H-bond donors prevent favorable hydration enthalpies. |

| Polar Aprotic | DMSO, DMF | > 100 mg/mL | High dielectric constant and favorable dipole-dipole interactions easily solvate the neutral pyrazole. |

| Polar Protic | Methanol, Ethanol | > 50 mg/mL | Alcohols act as H-bond donors to the pyrazole nitrogens and the MOM ether oxygen. |

| Non-Polar | Hexane, Heptane | 5 - 10 mg/mL | The polar pyrazole core limits extreme non-polar solubility, causing phase separation at high concentrations. |

Causality in Formulation: For in vitro biological assays, stock solutions must be prepared in 100% DMSO. Dilution into aqueous media should not exceed 1% DMSO final concentration to prevent spontaneous micro-precipitation, which frequently leads to false-negative assay readouts.

Chemical Stability and Degradation Kinetics

The most critical vulnerability of 1-ethyl-5-(methoxymethyl)-1H-pyrazole is the C5-MOM group.

Orthogonal Stability Profile

MOM ethers exhibit excellent stability across a broad range of conditions, including neutral to basic aqueous media (pH 4–12 at room temperature), strong bases (e.g., LDA), nucleophiles, and common reducing agents[3]. The pyrazole core itself is also highly resistant to oxidative and reductive cleavage[1].

Acid-Catalyzed Hydrolysis

Under strongly acidic conditions (pH < 2), the MOM group becomes highly labile[3][4]. The degradation is initiated by the protonation of the ether oxygen. Heat accelerates the expulsion of the pyrazole-5-methanol derivative, generating a highly reactive oxocarbenium ion. This intermediate is rapidly trapped by water, forming a hemiacetal that instantly collapses into formaldehyde and methanol[2].

Acid-catalyzed degradation pathway of the C5-methoxymethyl group.

Self-Validating Experimental Protocols

To accurately characterize this compound, experimental workflows must distinguish between chemical degradation and physical precipitation. The following protocols are designed as self-validating systems.

Protocol 1: Kinetic Aqueous Solubility Profiling (HPLC-UV)

Objective: Determine the maximum kinetic solubility in physiological buffers without interference from precipitation artifacts.

-

Stock Preparation: Dissolve the compound in 100% DMSO to a verified concentration of 10 mM. Causality: Ensures the compound is fully monomeric before aqueous introduction.

-

Spiking: Aliquot 10 µL of the DMSO stock into 990 µL of PBS (pH 7.4) in a low-binding microcentrifuge tube. Vortex immediately for 30 seconds.

-

Incubation: Incubate at 37°C for 24 hours on an orbital shaker.

-

Phase Separation (Validation Step): Centrifuge at 15,000 × g for 15 minutes. Causality: Centrifugation is strictly preferred over syringe filtration. The lipophilic MOM and ethyl groups will non-specifically adsorb to standard PTFE or nylon filters, artificially lowering the measured solubility.

-

Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in 50% Acetonitrile/Water.

Protocol 2: Forced Degradation and Stability Kinetics

Objective: Map the pH-dependent half-life (

-

Buffer Stratification: Prepare 100 µg/mL solutions of the compound in three distinct buffers: 0.1 M HCl (pH 1.2), Acetate buffer (pH 4.0), and Borate buffer (pH 10.0).

-

Internal Standard Addition (Validation Step): Spike all samples with 10 µg/mL of an inert internal standard (e.g., carbamazepine). Causality: The internal standard validates that any reduction in the pyrazole's peak area is due to chemical degradation, not solvent evaporation or vial adsorption over the 7-day incubation.

-

Thermal Stress: Split the samples into two temperature cohorts: 25°C and 60°C.

-

Time-Course Sampling: Extract 50 µL aliquots at t = 0, 1, 3, and 7 days. Immediately quench the pH 1.2 samples with an equal volume of 0.1 M NaOH to halt acid-catalyzed hydrolysis.

-

Mass Balance Calculation (Validation Step): During LC-MS analysis, quantify both the parent compound and the primary degradant (pyrazole-5-methanol). Causality: The molar sum of the parent and the degradant must equal the initial starting molarity. A mass balance < 95% indicates secondary degradation pathways (e.g., pyrazole ring opening) or physical loss.

Self-validating experimental workflow for forced degradation and stability kinetics.

Conclusion

1-Ethyl-5-(methoxymethyl)-1H-pyrazole is a highly versatile compound, offering excellent solubility in organic media and robust stability under basic to neutral conditions. However, researchers must exercise strict environmental control regarding pH. Because the C5-methoxymethyl group acts as a masked acetal, exposure to acidic aqueous conditions (pH < 2) will trigger rapid oxocarbenium-mediated cleavage. By employing the self-validating protocols outlined above—specifically utilizing centrifugation over filtration and enforcing strict mass-balance calculations—development teams can prevent analytical artifacts and ensure reliable integration of this scaffold into larger synthetic or biological pipelines.

References

- "Methoxymethyl ether - Grokipedia", Grokipedia,

- "Hydroxyl Protecting Groups Stability - Organic Chemistry Portal", Organic Chemistry Portal,

- "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles", PMC - N

- "Methoxymethyl ether - Wikipedia", Wikipedia,

- "METHOXYMETHYL ETHER - Ataman Kimya",

Sources

- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Hydroxyl Protecting Groups Stability [organic-chemistry.org]

Methodological & Application

Application Note: Highly Regioselective Synthesis of 1-Ethyl-5-(methoxymethyl)-1H-pyrazole via C5-Lithiation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide.

Introduction & Mechanistic Rationale

Functionalized pyrazoles are privileged scaffolds in modern drug discovery and agrochemical development. The introduction of specific substituents at the C5 position of the pyrazole ring is often critical for optimizing binding affinity and pharmacokinetic properties.

The synthesis of 1-ethyl-5-(methoxymethyl)-1H-pyrazole relies on a highly regioselective directed metalation strategy. While the lithiation of 1-methylpyrazole with n-butyllithium (n-BuLi) notoriously yields a difficult-to-separate mixture of

The Causality of Regioselectivity:

The steric bulk and electron-donating nature of the N-ethyl group suppress kinetic

Experimental Workflow

The following diagram illustrates the critical stages of the synthesis, from the initial cryogenic metalation to the electrophilic trapping and final aqueous workup.

Fig 1: Experimental workflow for the regioselective C5-lithiation and MOM-Cl trapping.

Quantitative Reaction Parameters

The table below summarizes the optimized stoichiometry required for a 10 mmol scale synthesis. Strict adherence to these equivalents prevents the formation of poly-alkylated byproducts.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |

| 1-Ethyl-1H-pyrazole | 96.13 | 1.00 | 961 mg (10.0 mmol) | Starting Material |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.10 | 4.4 mL (11.0 mmol) | Strong Base |

| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 1.20 | 0.91 mL (12.0 mmol) | Electrophile |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 25.0 mL | Solvent |

| Saturated Aqueous NH₄Cl | - | - | 15.0 mL | Quenching Agent |

Step-by-Step Protocol

⚠️ Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a highly volatile, known human carcinogen. n-Butyllithium is pyrophoric. All manipulations must be performed in a properly functioning fume hood using strict Schlenk techniques under an inert argon atmosphere.

Phase 1: Preparation and Lithiation

-

Apparatus Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill with argon (repeat 3 times).

-

Substrate Dissolution: Inject 25 mL of anhydrous THF into the flask followed by 961 mg (10.0 mmol) of 1-ethyl-1H-pyrazole.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C for 15 minutes.

-

Metalation: Using a gas-tight syringe, add 4.4 mL of n-BuLi (2.5 M in hexanes) dropwise over 10 minutes. The slow addition prevents localized heating and suppresses ring fragmentation.

-

Intermediate Maturation: Stir the reaction mixture at -78 °C for exactly 60 minutes to ensure complete and thermodynamically stable C5-lithiation.

-

Self-Validation Checkpoint: To confirm complete lithiation, withdraw a 0.1 mL aliquot, quench it into 0.5 mL of D₂O, and extract with CDCl₃. Crude ¹H-NMR should reveal >95% disappearance of the C5-proton (typically a doublet at ~7.4 ppm).

-

Phase 2: Electrophilic Trapping

-

Electrophile Addition: While maintaining the temperature at -78 °C, add 0.91 mL (12.0 mmol) of MOM-Cl dropwise over 5 minutes.

-

Temperature Gradient: Stir the mixture at -78 °C for 30 minutes. Remove the dry ice bath and allow the reaction mixture to gradually warm to room temperature (approx. 20 °C) over 2 hours. The solution may turn slightly cloudy as lithium chloride (LiCl) precipitates.

Phase 3: Quench and Workup

-

Reaction Quench: Cool the flask to 0 °C using an ice bath. Slowly add 15 mL of saturated aqueous NH₄Cl to quench any unreacted n-BuLi and neutralize the mixture.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Washing & Drying: Wash the combined organic layers with 20 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification and Characterization

-

Chromatography: Purify the crude yellow oil via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3 v/v).

-

End-Point Validation: The pure 1-ethyl-5-(methoxymethyl)-1H-pyrazole is obtained as a colorless oil.

-

Expected ¹H-NMR (CDCl₃, 400 MHz) hallmarks: A distinct singlet at ~4.45 ppm (2H, -CH₂ OCH₃) and a singlet at ~3.30 ppm (3H, -CH₂OCH₃ ), confirming the successful integration of the methoxymethyl group at the C5 position.

-

References

- Alpha-lithiation of n-alkyl groups in pyrazoles Source: Tetrahedron URL

- Source: Organic & Biomolecular Chemistry (RSC Publishing)

- Continuous flow metalations of arenes, heteroarenes and formamides using lithium and zinc reagents Source: Ludwig-Maximilians-Universität München URL

Sources

Application Note: Advanced Methodologies for the Regioselective Synthesis of 1,5-Disubstituted Pyrazoles

Introduction & Mechanistic Rationale

The pyrazole scaffold is a privileged pharmacophore heavily utilized in drug discovery, present in blockbuster drugs ranging from anti-inflammatories to cannabinoid receptor antagonists. However, the classical Knorr pyrazole synthesis—relying on the condensation of 1,3-dicarbonyl compounds with substituted hydrazines—notoriously yields an inseparable mixture of 1,3- and 1,5-regioisomers. This lack of regiocontrol stems from the competing nucleophilicity of the two hydrazine nitrogen atoms and the similar electrophilicity of the dicarbonyl carbons.

To achieve absolute 1,5-regioselectivity, researchers must bypass symmetric intermediates. Modern synthetic protocols achieve this by employing electronically biased substrates, specific catalytic coordination, or unique cycloaddition paradigms. This guide details three field-proven methodologies to synthesize 1,5-disubstituted pyrazoles with high fidelity, emphasizing the mechanistic causality behind reagent selection and providing self-validating experimental workflows.

Strategic Pathways to 1,5-Regioselectivity

Pathway A: HFIP-Mediated Cascade Cyclization (Metal-Free)

Replacing 1,3-diketones with β-enaminones introduces a strong electronic bias. When reacted with aryl hydrazines in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) under ultrasound irradiation, the reaction proceeds with complete 1,5-regioselectivity[1]. Causality : HFIP acts as a potent hydrogen-bond donor, stabilizing the polar transition state and activating the enaminone carbonyl without acting as a nucleophile itself. Ultrasound induces acoustic cavitation, generating localized high temperatures and pressures that dramatically accelerate mass transfer, reducing reaction times from hours to minutes[2].

Pathway B: Sydnone [3+2] Dipolar Cycloaddition

Sydnones are mesoionic heterocycles that undergo [3+2] cycloadditions with terminal alkynes. Thermal cycloaddition inherently favors the 1,5-disubstituted pyrazole due to specific HOMO-LUMO orbital overlap preferences and the thermodynamic relief of steric strain during the extrusion of CO₂[3]. Causality : Utilizing trimethylsilylacetylene (TMS-acetylene) acts as a high-boiling acetylene equivalent. This safely overcomes the severe explosion hazards associated with using gaseous acetylene at the 180°C temperatures required for thermal cycloaddition[3].

Pathway C: Cu(I)-Catalyzed Cyclocondensation

The reaction of α,β-cyanoesters with equimolar phenylhydrazine under Cu(I) catalysis and ultrasound yields 1,5-disubstituted pyrazoles efficiently[4]. Causality : The Cu(I) catalyst acts as a Lewis acid, coordinating simultaneously with the cyano and ester groups of the substrate. This pre-organization directs the initial nucleophilic attack of the less sterically hindered NH₂ group of the hydrazine strictly to the β-carbon, forcing the subsequent intramolecular cyclization into the 1,5-conformation[4].

Workflow Diagram

Fig 1: Strategic pathways for the regioselective synthesis of 1,5-disubstituted pyrazoles.

Experimental Protocols

Protocol A: Ultrasound-Assisted HFIP-Mediated Synthesis

A highly sustainable, metal-free approach ideal for rapid library generation.

-

Preparation : In a 10 mL heavy-walled glass vial, add the selected β-enaminone (1.0 mmol) and aryl hydrazine (1.1 mmol).

-

Solvent Addition : Add 2.0 mL of HFIP. Rationale: HFIP's low nucleophilicity prevents solvent-adduct formation, while its high polarity drives the cascade cyclization[1].

-

Sonication : Place the sealed vial in an ultrasonic bath (35 kHz) at room temperature for 15–30 minutes. Monitor the disappearance of the starting material via TLC.

-